
N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular structure, which includes a nitrophenylsulfenyl group attached to L-tyrosine, and is stabilized by di(cyclohexyl)ammonium salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt typically involves the reaction of L-tyrosine with nitrophenylsulfenyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of L-tyrosine. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography .
Applications De Recherche Scientifique
N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt involves its interaction with specific molecular targets. The nitrophenylsulfenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-O-Nitrophenylsulfenyl-L-tryptophan di(cyclohexyl)ammonium salt
- N-O-Nitrophenylsulfenyl-L-cysteine di(cyclohexyl)ammonium salt
- N-O-Nitrophenylsulfenyl-L-phenylalanine di(cyclohexyl)ammonium salt
Uniqueness
N-O-Nitrophenylsulfenyl-L-tyrosine di(cyclohexyl)ammonium salt is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its stability and versatility in various chemical reactions. Its ability to form covalent bonds with proteins and enzymes makes it particularly valuable in biochemical research .
Propriétés
Formule moléculaire |
C27H37N3O5S |
|---|---|
Poids moléculaire |
515.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C15H14N2O5S.C12H23N/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,12,16,18H,9H2,(H,19,20);11-13H,1-10H2/t12-;/m0./s1 |
Clé InChI |
YDRHRXMLHGDAIL-YDALLXLXSA-N |
SMILES isomérique |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canonique |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)
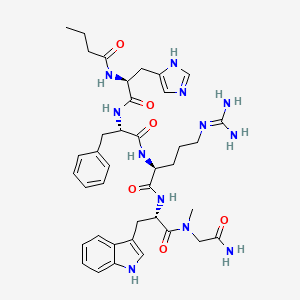

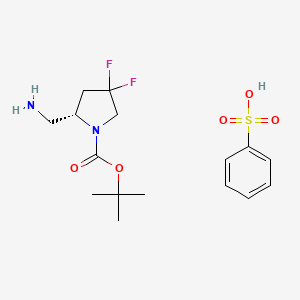
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)
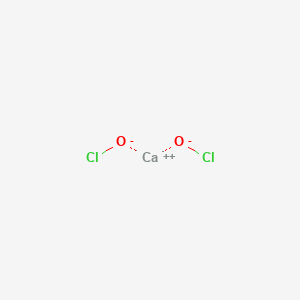
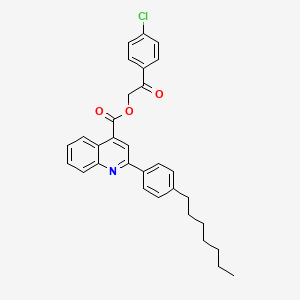
![2-(4-methylphenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12041118.png)
![4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B12041122.png)
![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)

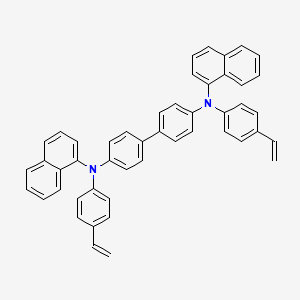
![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)
